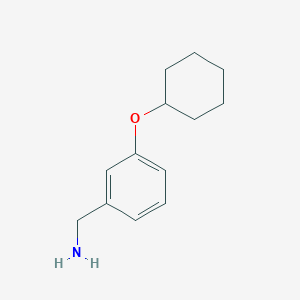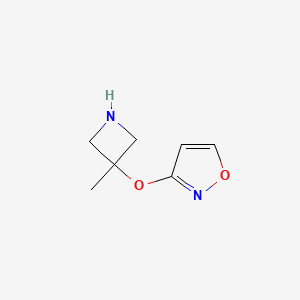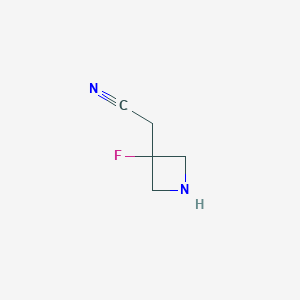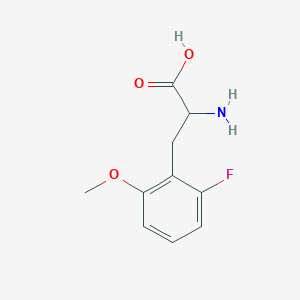![molecular formula C12H22N2O3 B13541084 Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is an organic compound that features a carbamate group linked to a cyclohexyl ring, which is further connected to an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate typically involves the following steps:
Formation of the Carbamate Intermediate: The initial step involves the reaction of 4-aminocyclohexylamine with a suitable carbamoyl chloride to form the intermediate 4-aminocyclohexylcarbamate.
Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction.
Nucleophiles: Sodium hydroxide (NaOH) or other strong bases for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted esters or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-[(4-aminophenyl)carbamoyl]propanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl 3-[(4-hydroxycyclohexyl)carbamoyl]propanoate: Contains a hydroxyl group on the cyclohexyl ring.
Uniqueness
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is unique due to its specific combination of a cyclohexyl ring and a carbamate group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
ethyl 4-[(4-aminocyclohexyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-12(16)8-7-11(15)14-10-5-3-9(13)4-6-10/h9-10H,2-8,13H2,1H3,(H,14,15) |
Clave InChI |
SRXCWMGNYCEGNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)NC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)


![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)



![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)

![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)



